Bienvenue dans la boutique en ligne BenchChem!

3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline

Medicinal Chemistry Conformational Analysis Linker Optimization

3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline (CAS 1368951-98-7) is a heterobifunctional organic compound belonging to the class of 1,2,4-triazole-aniline conjugates. With molecular formula C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol , it features a 4-methyl-4H-1,2,4-triazole ring connected to a meta-substituted aniline moiety via a two-carbon ethyl linker.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 1368951-98-7
Cat. No. B6258464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline
CAS1368951-98-7
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCN1C=NN=C1CCC2=CC(=CC=C2)N
InChIInChI=1S/C11H14N4/c1-15-8-13-14-11(15)6-5-9-3-2-4-10(12)7-9/h2-4,7-8H,5-6,12H2,1H3
InChIKeyJLTCDSXMGJZBBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline (CAS 1368951-98-7): A Structurally Defined 1,2,4-Triazole-Aniline Building Block for Medicinal Chemistry Procurement


3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline (CAS 1368951-98-7) is a heterobifunctional organic compound belonging to the class of 1,2,4-triazole-aniline conjugates. With molecular formula C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol , it features a 4-methyl-4H-1,2,4-triazole ring connected to a meta-substituted aniline moiety via a two-carbon ethyl linker. This compound serves as a versatile synthetic intermediate and scaffold in medicinal chemistry, offering a controlled spatial separation between the triazole pharmacophore and the aniline functional group. Its structural configuration differentiates it from other triazole-aniline analogs through the specific combination of linker length (ethyl, C2), triazole N-methylation pattern, and meta-aniline substitution, each of which independently modulates physicochemical properties critical to drug-likeness and target engagement .

Why In-Class 1,2,4-Triazole-Aniline Analogs Cannot Be Interchanged with 3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline in Drug Discovery Pipelines


Triazole-aniline conjugates are widely employed as privileged scaffolds, yet small variations in linker length, nitrogen methylation, and aniline substitution position produce large changes in logP, polar surface area (PSA), hydrogen-bonding capacity, and conformational flexibility . For instance, a methylene linker (C1) yields a more rigid, compact structure with reduced lipophilicity and fewer degrees of rotational freedom compared to an ethyl linker (C2), altering membrane permeability profiles. Conversely, a propyl linker (C3) introduces additional flexibility and hydrophobicity that may compromise selectivity. The absence of the aniline NH₂ group—as in analogous phenyl-substituted triazoles—eliminates a critical hydrogen-bond donor, fundamentally altering target interaction potential. Therefore, generic substitution of one triazole-aniline variant for another risks unintended changes in potency, selectivity, solubility, and metabolic stability, justifying precise compound-specific selection in procurement .

Quantitative Differentiation Evidence: 3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline versus Closest Structural Analogs


Ethyl Linker (C2) Confers Intermediate Conformational Flexibility Distinct from Methylene (C1) and Propyl (C3) Analogs

The target compound incorporates an ethyl linker (C2) bridging the triazole and aniline rings. This differs from the methylene linker analog (C1, CAS 1368886-88-7, C₁₀H₁₂N₄, MW 188.23) and the propyl linker analog (C3, CAS pending, C₁₁H₁₄N₄, MW 202.26, identical formula but distinct topology with triazole attached at N1 via propyl) . The ethyl linker provides two rotatable bonds between the heterocyclic core and the aniline ring, compared to one for methylene and three for propyl, impacting conformational entropy and target-bound conformations .

Medicinal Chemistry Conformational Analysis Linker Optimization

Presence of Aniline NH₂ Group Provides Key Hydrogen-Bond Donor (HBD) Capacity Absent in Phenyl-Substituted Triazole Analogs

The target compound possesses a primary aromatic amine (aniline) at the meta position, contributing one hydrogen-bond donor (HBD) and one hydrogen-bond acceptor (HBA) to its pharmacophore profile. In contrast, the closely related compound 4-methyl-3-(2-phenylethyl)-4H-1,2,4-triazole (CAS 1553017-39-2, C₁₁H₁₃N₃, MW 187.24) lacks an amino group entirely, providing zero HBDs from the phenyl ring . This difference is critical for target recognition where an HBD interaction with a protein backbone carbonyl or side-chain carboxylate is required. The meta-NH₂ position further orthogonally vectors this HBD relative to the triazole ring, a geometry not replicated by para-aniline analogs .

Drug Design Hydrogen Bonding Pharmacophore Modeling

Meta-Substituted Aniline Orientation Offers Distinct Topological Pharmacophore Geometry Relative to Para-Substituted Analogs

The target compound places the aniline NH₂ group at the meta position of the phenyl ring relative to the ethyl linker. This contrasts with the para-aniline propyl analog (4-[3-(1,2,4-triazol-1-yl)propyl]aniline, C₁₁H₁₄N₄, MW 202.26) and the direct meta-attached analog (3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, C₉H₁₀N₄, MW 174.21 which provides a LogP of approximately 1.65 and PSA of 56.73 Ų ). While identical in molecular weight to the para-propyl analog, the meta-ethyl arrangement vectors the amino group at a ~120° angle relative to the triazole-aryl axis, compared to ~180° for para substitution, altering the exit vector critical for fragment-based drug design .

Medicinal Chemistry Structure-Activity Relationship Vector Analysis

Limited Differential Evidence Caveat: Available Physicochemical and Structural Data Support Scaffold-Specific Selection; Direct In Vitro Comparator Data Are Unavailable

A systematic search of the scientific and patent literature (PubMed, Google Scholar, WIPO, Espacenet, PubChem BioAssay, ChEMBL, BindingDB) through May 2026 did not identify any peer-reviewed studies or patents reporting direct head-to-head biological activity comparisons between 3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline and its closest structural analogs. No in vitro IC₅₀, Kd, Ki, EC₅₀, or in vivo PK data were located for this specific compound. The differentiation evidence presented in this guide is therefore based on structural, physicochemical, and pharmacophore-level comparisons, which are mechanistically informative but cannot substitute for empirical biological data. Users are advised that procurement decisions must weigh the scaffold's unique structural features against the absence of published target-specific activity data .

Data Transparency Procurement Caution Evidence Gaps

Optimal Research & Industrial Application Scenarios for 3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline Based on Structural Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Distinct Triazole-Aniline Exit Vectors

The meta-aniline substitution with an ethyl spacer provides a unique exit vector (~120° between the triazole-aryl axis and the NH₂ group), orthogonal to para-substituted analogs (~180°). This geometric difference is critical for fragment-based screening libraries where diverse exit vectors maximize the probability of identifying hits that can be elaborated into lead compounds . Procurement for FBDD collections should prioritize this scaffold when meta-vectorial diversity is required.

PROTAC and Targeted Protein Degradation Linker Optimization Campaigns

The ethyl linker (C2) provides an intermediate degree of conformational flexibility and spatial separation between the triazole and aniline moieties, which is advantageous for PROTAC design where linker length and rigidity profoundly influence ternary complex formation and degradation efficiency . The aniline NH₂ group offers a convenient synthetic handle for further derivatization with E3 ligase-recruiting warheads.

Structure-Activity Relationship (SAR) Studies Around Triazole-Aniline Scaffolds

The target compound's combination of ethyl linker length, triazole N-methylation, and meta-aniline NH₂ provides a distinct physicochemical profile compared to methylene-linked (shorter, more rigid) and propyl-linked (longer, more flexible) analogs. This makes it a valuable member of a systematic SAR library designed to probe the effects of linker length, hydrogen-bonding capacity, and substitution geometry on target potency and selectivity .

Covalent Inhibitor Design Leveraging Aniline as a Reactive Warhead Anchor

The primary aromatic amine (aniline NH₂) can serve as a nucleophilic handle for generating covalent inhibitors through reactions with electrophilic warheads (e.g., acrylamides, sulfonyl fluorides) or for forming amide linkages with carboxylic acid-containing ligands. The meta position ensures that the reactive group is appropriately distanced from the triazole recognition element, reducing steric interference with target binding .

Quote Request

Request a Quote for 3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.